2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid is a complex organic compound with a molecular formula of C10H8N4O4S and a molecular weight of 280.26 g/mol . This compound is characterized by the presence of a pyridazine ring, a thiazole ring, and an acetic acid moiety, making it a unique structure in organic chemistry.
Mechanism of Action
Mode of Action
It’s known that the compound exhibits anti-inflammatory activity .
Biochemical Pathways
The compound is involved in the NF-κB/MAPK pathway . This pathway plays a crucial role in inflammatory responses. The compound’s effect on this pathway contributes to its anti-inflammatory activity .
Result of Action
The compound has been found to decrease the release of TNF-α and IL-6 in mouse and human cells . This suggests that the compound may have a significant molecular and cellular effect, contributing to its anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The pyridazine and thiazole rings are then coupled through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Acetic Acid Addition: Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]propanoic acid
- 2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]butanoic acid
Uniqueness
2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-[2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c15-7-2-1-6(13-14-7)9(18)12-10-11-5(4-19-10)3-8(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17)(H,11,12,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMFFHXKWDNRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(=O)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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